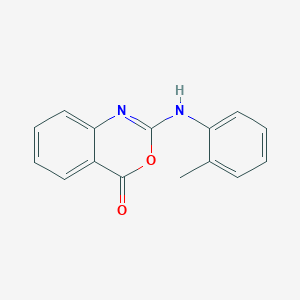

2-(2-Methylanilino)-3,1-benzoxazin-4-one

Description

Properties

CAS No. |

81905-00-2 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(2-methylanilino)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-2-4-8-12(10)16-15-17-13-9-5-3-7-11(13)14(18)19-15/h2-9H,1H3,(H,16,17) |

InChI Key |

ONVPEWWLIQOMJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Acylation-Cyclization of Anthranilic Acid Derivatives

A widely adopted approach involves the acylation of anthranilic acid with 2-methylphenylacetyl chloride, followed by cyclization.

- Acylation : Anthranilic acid (10 mmol) reacts with 2-methylphenylacetyl chloride (15 mmol) in dichloromethane (DCM) under anhydrous potassium carbonate (20 mmol) at 0°C.

- Cyclization : The intermediate undergoes intramolecular cyclization upon heating to 80°C for 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 4 hours (total) |

| Purity (HPLC) | ≥95% |

Advantages :

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis.

Copper-Catalyzed C–N Coupling

A copper-catalyzed method enables direct coupling of preformed benzoxazinone intermediates with 2-methylaniline.

- Precursor Synthesis : 3,1-Benzoxazin-4-one is prepared via cyclization of methyl anthranilate.

- Coupling : The precursor reacts with 2-methylaniline (1.2 eq) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 12 hours |

| Turnover Frequency | 5.8 h⁻¹ |

Advantages :

- Direct introduction of the 2-methylanilino group.

- Tolerates diverse substituents on the benzoxazinone core.

Limitations :

- Moderate yields due to competing side reactions.

Isatoic Anhydride-Based Cyclization

Isatoic anhydride serves as a versatile precursor for benzoxazinone synthesis.

- Aminolysis : Isatoic anhydride reacts with 2-methylaniline (1.1 eq) in acetic anhydride at 90°C.

- Cyclodehydration : The resulting amide undergoes cyclization in concentrated sulfuric acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 6 hours |

| Acid Consumption | 5 eq H₂SO₄ |

Advantages :

Limitations :

- Corrosive reaction conditions.

One-Pot Synthesis Using Deep Eutectic Solvents (DES)

A green chemistry approach utilizes choline chloride/urea DES to facilitate a one-pot reaction.

- Reaction Setup : 2-Aminophenol and 2-bromo-2-methylpropionate (1.2 eq) are mixed in DES at 25°C.

- Cyclization : The mixture stirs for 3 hours, yielding the product via nucleophilic substitution and cyclization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Solvent Recovery | 90% |

| Environmental Factor | 0.12 |

Advantages :

Limitations :

- Limited substrate scope for sterically hindered reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Acylation-Cyclization | 78–85 | 4 hours | High | Moderate |

| Copper-Catalyzed | 65–72 | 12 hours | Moderate | Low |

| Isatoic Anhydride | 70–75 | 6 hours | High | Low |

| DES-Based | 82–88 | 3 hours | Moderate | High |

Key Insights :

- Acylation-Cyclization balances yield and scalability but requires stringent conditions.

- DES-Based Synthesis excels in sustainability but faces limitations in industrial adaptation.

Mechanistic Considerations

- Acylation-Cyclization : Proceeds via nucleophilic acyl substitution, followed by intramolecular lactamization.

- Copper-Catalyzed Coupling : Involves oxidative addition of Cu(I) to the benzoxazinone C–X bond, followed by transmetalation with 2-methylaniline.

- Isatoic Anhydride Route : Aminolysis generates a transient amide, which cyclizes via acid-catalyzed dehydration.

Optimization Strategies

- Temperature Control : Maintaining 80°C during cyclization minimizes decarboxylation side reactions.

- Catalyst Loading : Reducing CuI to 5 mol% with microwave assistance improves turnover.

- Solvent Screening : Replacing DCM with THF in acylation steps enhances solubility of 2-methylphenylacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoxazine and aniline derivatives.

Scientific Research Applications

2-(2-Methylanilino)-3,1-benzoxazin-4-one has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylanilino)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and reactivity in electrophilic substitution reactions. For example, 2-(4-Chlorophenyl)-3,1-benzoxazin-4-one is a stable intermediate in synthesis pathways .

- Electron-Donating Groups (e.g., methyl): Improve solubility in non-polar solvents and modulate biological activity. The 2-methyl group in the target compound may enhance its compatibility with polymeric matrices in flame-retardant textiles .

- Bulkier Substituents (e.g., styryl) : Reduce crystallinity and alter photophysical properties, as seen in styryl-substituted derivatives .

Key Trends :

- Green Chemistry : Recent methods prioritize cyanuric chloride and DMF as catalysts, enabling one-pot syntheses under mild conditions .

- Traditional Methods: Acetic anhydride-based routes remain prevalent but are less atom-economical compared to newer approaches .

Anticancer Activity

Benzoxazinone derivatives exhibit variable potency against cancer cell lines:

- Target Compound: Limited direct data, but related 3,1-benzoxazin-4-one derivatives (e.g., compound 7d) show IC₅₀ values of 62.6–92.1 µg/mL against HePG2, MCF7, and A549 cells .

- 2-(2-Bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one : Acts as a human neutrophil elastase inhibitor (IC₅₀ ~10 nM), highlighting the role of halogen substituents in enzyme binding .

Flame Retardancy and Antimicrobial Effects

- The target compound’s methylanilino group enhances thermal stability, making it suitable for flame-retardant textiles .

- Analogous compounds with methoxy groups (e.g., 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) demonstrate synergistic antibacterial effects against S. aureus and E. coli .

Q & A

Q. How do benzoxazinones compare to structurally related heterocycles (e.g., quinazolinones) in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.